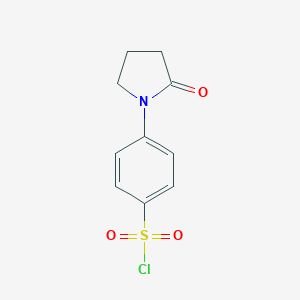

4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride

Description

Properties

IUPAC Name |

4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3S/c11-16(14,15)9-5-3-8(4-6-9)12-7-1-2-10(12)13/h3-6H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUAVTZYGHGCCCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383241 | |

| Record name | 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112539-09-0 | |

| Record name | 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties, a representative synthetic protocol, and a logical workflow for 4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride. This compound serves as a key intermediate in synthetic chemistry, particularly in the development of novel sulfonamide derivatives for pharmaceutical and materials science applications.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical identification data for this compound.

| Property | Value | Citation(s) |

| IUPAC Name | 4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride | [1] |

| CAS Number | 112539-09-0 | [1] |

| Molecular Formula | C₁₀H₁₀ClNO₃S | [1][2] |

| Molecular Weight | 259.71 g/mol | [2] |

| Appearance | White crystals, powder, or crystalline powder | [1] |

| Melting Point | 104.0 - 113.0 °C | [1] |

| Purity (Assay) | ≥96.0 to ≤104.0% (Titration ex Chloride) | [1] |

| Form | Solid | [2] |

| MDL Number | MFCD00219329 | [2] |

| InChI Key | OUAVTZYGHGCCCB-UHFFFAOYSA-N | [1][2] |

| SMILES String | ClS(=O)(=O)C1=CC=C(C=C1)N1CCCC1=O | [1][2] |

Representative Synthesis Protocol

Reaction: 1-phenylpyrrolidin-2-one + Chlorosulfonic Acid → this compound

Materials and Equipment:

-

500 mL round-bottom flask with a mechanical stirrer

-

Cooling bath (ice/water)

-

Heating mantle

-

Gas absorption trap or well-ventilated fume hood

-

Suction filtration apparatus (Büchner funnel)

-

1-phenylpyrrolidin-2-one

-

Chlorosulfonic acid (freshly distilled recommended)[3]

-

Crushed ice and water

Procedure:

-

Setup: In a well-ventilated fume hood, equip a 500 mL round-bottom flask with a mechanical stirrer and place it in a cooling bath.

-

Reagent Charging: Carefully charge the flask with 4-5 molar equivalents of chlorosulfonic acid. Begin stirring and cool the acid to approximately 10-15 °C using the cooling bath[3].

-

Addition of Starting Material: Gradually add 1 molar equivalent of 1-phenylpyrrolidin-2-one to the cooled chlorosulfonic acid over 15-20 minutes. Maintain the internal temperature below 20 °C during the addition. Significant evolution of hydrogen chloride gas is expected[3].

-

Reaction: Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Heat the reaction mixture to 60 °C for approximately two hours, or until the evolution of HCl gas subsides, indicating the reaction is complete[3].

-

Quenching and Precipitation: Cool the resulting viscous liquid to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice slurry with vigorous stirring to decompose the excess chlorosulfonic acid. This step must be performed in a fume hood[3].

-

Isolation: The solid this compound product will precipitate. Collect the solid by suction filtration and wash it thoroughly with cold water to remove residual acid[3].

-

Drying and Purification: The crude product can be dried on a porous plate or in a vacuum oven at low heat. If a higher purity is required, recrystallization from a suitable solvent like benzene or a toluene/hexane mixture can be performed[3].

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the representative synthesis of this compound.

Biological Context and Applications

While many benzenesulfonamide derivatives are known for their wide range of biological activities, including acting as carbonic anhydrase inhibitors or possessing anti-inflammatory properties, specific biological functions or roles in signaling pathways for this compound itself are not prominently documented in the literature[4][5]. Its primary role is that of a versatile chemical intermediate. The sulfonyl chloride group is highly reactive and allows for the straightforward synthesis of a diverse library of sulfonamides and sulfonate esters through reactions with various amines and alcohols, respectively. These derivatives are then evaluated by researchers in drug discovery for potential therapeutic applications.

References

- 1. 4-(2-Oxo-1-pyrrolidinyl)benzenesulfonyl chloride, 97% 1 g | Request for Quote [thermofisher.com]

- 2. 4-(2-Oxo-1-pyrrolidinyl)benzenesulfonyl chloride | Sigma-Aldrich [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

Synthesis of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride, a key intermediate in the development of various pharmaceutical agents. The primary synthetic route involves the electrophilic chlorosulfonation of 1-phenylpyrrolidin-2-one. This document outlines a detailed, representative experimental protocol for this synthesis, including reaction conditions, purification methods, and characterization data. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction

This compound is a bifunctional molecule incorporating a reactive sulfonyl chloride group and a pyrrolidinone moiety. The sulfonyl chloride functionality serves as a versatile handle for the introduction of the 4-(2-Oxopyrrolidin-1-yl)phenylsulfonyl group into various molecular scaffolds, most commonly through the formation of sulfonamides by reaction with primary or secondary amines. This structural motif is of significant interest in medicinal chemistry. This guide details the synthesis of this important building block.

Synthetic Pathway

The most direct and widely applicable method for the synthesis of this compound is the chlorosulfonation of 1-phenylpyrrolidin-2-one. This reaction is an electrophilic aromatic substitution where chlorosulfonic acid acts as the electrophile, substituting a hydrogen atom on the aromatic ring, predominantly at the para position due to the ortho,para-directing effect of the pyrrolidinone substituent, with a chlorosulfonyl group (-SO₂Cl).

Caption: Synthetic route to this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on analogous and well-established chlorosulfonation procedures.[1]

3.1. Materials and Equipment

-

1-Phenylpyrrolidin-2-one

-

Chlorosulfonic acid (freshly distilled is recommended)

-

Dichloromethane (anhydrous)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

-

Rotary evaporator

3.2. Reaction Procedure

-

In a fume hood, a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with chlorosulfonic acid (5 equivalents).

-

The flask is cooled to 0-5 °C in an ice-water bath.

-

1-Phenylpyrrolidin-2-one (1 equivalent) is dissolved in a minimal amount of anhydrous dichloromethane and added dropwise to the cold, stirred chlorosulfonic acid via the dropping funnel over a period of 30-60 minutes. The temperature should be carefully maintained below 10 °C during the addition. A large volume of HCl gas is evolved, which should be appropriately scrubbed.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The completion of the reaction can be monitored by thin-layer chromatography (TLC).

-

The reaction mixture is then slowly and carefully poured onto a large excess of crushed ice with vigorous stirring. This step should be performed in a large beaker to accommodate any frothing.

-

The precipitated solid product is collected by vacuum filtration using a Büchner funnel.

-

The crude product is washed thoroughly with cold deionized water until the washings are neutral to pH paper.

3.3. Purification

-

The crude product is dissolved in a suitable organic solvent such as ethyl acetate or dichloromethane.

-

The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) to yield pure this compound as a white to off-white solid.

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₀ClNO₃S | [2] |

| Molecular Weight | 259.71 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 104-113 °C | [2] |

| Purity (by titration) | ≥97% | [2] |

| Predicted Yield | 70-85% |

Note: The predicted yield is based on analogous chlorosulfonation reactions and may vary depending on the specific reaction conditions and scale.

Characterization Data (Predicted)

Due to the lack of publicly available spectral data for this specific compound, the following are predicted ¹H and ¹³C NMR chemical shifts based on the analysis of similar structures.[3][4][5][6]

5.1. ¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.05 | d, J=8.8 Hz | 2H | Ar-H (ortho to -SO₂Cl) |

| ~7.80 | d, J=8.8 Hz | 2H | Ar-H (ortho to pyrrolidinone) |

| ~3.90 | t, J=7.2 Hz | 2H | -N-CH₂ -CH₂- |

| ~2.65 | t, J=7.2 Hz | 2H | -CH₂-CH₂ -C=O |

| ~2.20 | p, J=7.2 Hz | 2H | -CH₂-CH₂ -CH₂- |

5.2. ¹³C NMR (101 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~175.0 | C =O |

| ~145.0 | Ar-C -SO₂Cl |

| ~140.0 | Ar-C -N |

| ~130.0 | Ar-C H (ortho to -SO₂Cl) |

| ~120.0 | Ar-C H (ortho to pyrrolidinone) |

| ~50.0 | -N-C H₂- |

| ~33.0 | -C H₂-C=O |

| ~18.0 | -CH₂-C H₂-CH₂- |

Experimental Workflow

The overall workflow for the synthesis and purification of this compound is depicted below.

Caption: Workflow for the synthesis and purification of the target compound.

Safety Considerations

-

Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing large amounts of heat and toxic gases (HCl). All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

The reaction evolves a significant amount of hydrogen chloride gas, which is corrosive and toxic. A gas trap or scrubber should be used to neutralize the evolved HCl.

-

The quenching of the reaction mixture with ice is highly exothermic and should be performed slowly and with caution.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound. The described chlorosulfonation of 1-phenylpyrrolidin-2-one is a robust and efficient method for the preparation of this valuable synthetic intermediate. The provided experimental protocol, along with the quantitative and characterization data, should serve as a useful resource for researchers in the pharmaceutical and chemical sciences.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. H34441.03 [thermofisher.com]

- 3. Benzenesulfonyl chloride(98-09-9) 1H NMR spectrum [chemicalbook.com]

- 4. 4-Fluorobenzenesulfonyl chloride(349-88-2) 1H NMR spectrum [chemicalbook.com]

- 5. 4-Iodobenzenesulfonyl chloride(98-61-3) 1H NMR spectrum [chemicalbook.com]

- 6. 4-Nitrobenzenesulfonyl chloride(98-74-8) 1H NMR spectrum [chemicalbook.com]

4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride CAS number 112539-09-0

An In-depth Technical Guide to 4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride CAS Number: 112539-09-0

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a reactive chemical intermediate pivotal to the synthesis of a diverse range of biologically active molecules. Its structure, combining a pyrrolidinone moiety with a benzenesulfonyl chloride functional group, makes it a versatile building block in medicinal chemistry. The sulfonyl chloride group acts as a reactive handle for the facile introduction of a sulfonamide linkage, a well-established pharmacophore present in numerous therapeutic agents. This guide provides a comprehensive overview of its physicochemical properties, a detailed proposed synthesis protocol, and explores the significant applications of its derivatives in drug discovery, including their roles as antimicrotubule agents, enzyme inhibitors, and anti-inflammatory compounds.

Physicochemical and Structural Data

This compound is a solid, crystalline compound at room temperature.[1] Its key properties are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 112539-09-0 | [1] |

| Molecular Formula | C₁₀H₁₀ClNO₃S | [1][2][3] |

| Molecular Weight | 259.71 g/mol | [2][3][4] |

| IUPAC Name | 4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride | [1] |

| Appearance | White crystals, powder, or crystalline powder/needles | [1] |

| Melting Point | 104.0–113.0 °C | [1] |

| Boiling Point | 491 °C at 760 mmHg (Predicted) | [5] |

| Solubility | Very slightly soluble in water (0.44 g/L at 25 °C, Calculated) | [3] |

| Density | 1.466 g/cm³ (Calculated) | [3] |

| InChI Key | OUAVTZYGHGCCCB-UHFFFAOYSA-N | [1][2] |

| SMILES | O=C1N(CCC1)C2=CC=C(S(=O)(Cl)=O)C=C2 | [2] |

Synthesis and Reaction Chemistry

The sulfonyl chloride moiety is a highly reactive electrophile, readily undergoing nucleophilic substitution with primary and secondary amines to form stable sulfonamides.[6] This reaction is fundamental to its utility as a synthetic intermediate.

Proposed Synthetic Pathway

Experimental Protocol (Proposed)

This protocol is adapted from standard procedures for the chlorosulfonation of activated aromatic rings, such as acetanilide.[6][7] Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment (PPE), as it involves corrosive reagents and evolves large volumes of hydrogen chloride gas.

Step 1: Synthesis of 1-Phenyl-2-pyrrolidinone (Precursor)

-

This precursor can often be sourced commercially. If synthesis is required, a standard method like the Ullmann condensation can be employed by reacting 2-pyrrolidinone with bromobenzene using a copper(I) iodide catalyst and a base like potassium carbonate in a high-boiling solvent such as DMF.

Step 2: Chlorosulfonation of 1-Phenyl-2-pyrrolidinone

-

Setup: Equip a 250 mL three-neck round-bottomed flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas absorption trap (e.g., an inverted funnel over a beaker of sodium hydroxide solution).

-

Reagent Addition: In the fume hood, charge the flask with chlorosulfonic acid (approx. 4-5 molar equivalents). Begin stirring and cool the flask in an ice-water bath to 0-5 °C.

-

Substrate Addition: Slowly add 1-phenyl-2-pyrrolidinone (1.0 molar equivalent) dropwise or in small portions via the dropping funnel, ensuring the internal temperature does not exceed 15-20 °C. Vigorous evolution of HCl gas will occur.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture in a water bath at 50-60 °C for 1-2 hours, or until the evolution of HCl gas subsides, indicating the reaction is complete.

-

Work-up: Allow the syrupy reaction mixture to cool to room temperature. In a separate large beaker (e.g., 2 L), prepare a mixture of crushed ice and water.

-

Precipitation: Under vigorous stirring, pour the reaction mixture slowly in a thin stream onto the crushed ice. The excess chlorosulfonic acid will be quenched, and the solid sulfonyl chloride product will precipitate.

-

Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with copious amounts of cold water until the filtrate is neutral to pH paper.

-

Drying: Press the crude product dry on a porous plate or between filter papers. For final drying, use a vacuum desiccator over a suitable desiccant (e.g., P₂O₅ or anhydrous CaCl₂). The crude product can often be used directly for subsequent reactions or purified by recrystallization from a suitable solvent like chloroform or a benzene/hexane mixture.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a scaffold for generating libraries of sulfonamide derivatives for biological screening. The resulting compounds have shown potent activity against several important therapeutic targets.

Antimicrotubule Agents

Derivatives of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide are potent inhibitors of tubulin polymerization.[8] They act as microtubule-destabilizing agents by binding to the colchicine-binding site on β-tubulin. This disruption of the microtubule network has significant downstream effects, making these compounds promising candidates for both oncology and neuropharmacology.

-

Mechanism in Cancer: In rapidly dividing cancer cells, microtubule disruption prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[8]

-

Relevance in Neurodegenerative Disease: Microtubules are essential for neuronal structure, axonal transport, and synaptic function. Their dysregulation is a hallmark of diseases like Alzheimer's and Parkinson's.[8] Agents that can modulate microtubule dynamics hold therapeutic potential.

Enzyme Inhibition

The benzenesulfonamide scaffold is a classic privileged structure for targeting various enzymes.

-

Carbonic Anhydrase (CA) Inhibition: Pyrrolidine-benzenesulfonamide derivatives have been identified as potent inhibitors of human carbonic anhydrase isoforms hCA I and hCA II.[9] CA inhibitors are clinically used as diuretics and for the treatment of glaucoma and epilepsy.[10]

-

Cholinesterase Inhibition: Certain derivatives show significant inhibitory activity against acetylcholinesterase (AChE).[9] AChE inhibitors are a cornerstone of symptomatic treatment for Alzheimer's disease.[10]

-

Multi-Target Anti-Inflammatory Activity: By reacting the core sulfonyl chloride with different amine-containing heterocycles, researchers have developed compounds that simultaneously inhibit multiple enzymes involved in the inflammatory cascade, such as COX-2 and 5-LOX, in addition to carbonic anhydrases.[11]

Summary of Biological Activities of Derivatives

| Target Class / Activity | Therapeutic Area | Representative Finding | Reference(s) |

| Antimicrotubule Agent | Oncology, Neurology | Binds to colchicine site on β-tubulin, causing G2/M arrest and apoptosis. | [8] |

| Carbonic Anhydrase (CA) | Glaucoma, Cancer | Potent inhibition of hCA I and hCA II isoforms with Ki values in the nanomolar range. | [9] |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Remarkable AChE inhibition with Ki values comparable to the drug Tacrine. | [9] |

| Antimicrobial | Infectious Disease | Moderate antituberculosis effect and broad-spectrum antibacterial/antifungal activity. | [9] |

| COX-2 / 5-LOX | Inflammation | Development of multi-target agents for treating inflammatory disorders. | [11] |

Safety and Handling

This compound is a reactive chemical that should be handled with care.

-

Hazard Classification: Classified as an acute oral toxicant (Category 4).[2]

-

GHS Pictogram: GHS07 (Exclamation Mark).[2]

-

Hazard Statements: H302 - Harmful if swallowed.[2]

-

Handling: As a sulfonyl chloride, it is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. It should be stored in a tightly sealed container in a cool, dry place. All handling should be performed in a fume hood while wearing appropriate PPE, including gloves, safety glasses, and a lab coat.

Conclusion

This compound serves as a high-value starting material for the synthesis of diverse and potent bioactive compounds. Its straightforward reactivity allows for the construction of extensive sulfonamide libraries. The demonstrated efficacy of its derivatives against critical drug targets—including tubulin, carbonic anhydrase, and acetylcholinesterase—underscores the importance of this chemical scaffold in modern drug discovery and development programs. Continued exploration of this scaffold is likely to yield novel therapeutic candidates for a range of human diseases.

References

- 1. 4-(2-Oxo-1-pyrrolidinyl)benzenesulfonyl chloride, 97% 1 g | Request for Quote [thermofisher.com]

- 2. rsc.org [rsc.org]

- 3. protocols.io [protocols.io]

- 4. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 5. 4-(4-Chlorophenyl)-2-pyrrolidinone | C10H10ClNO | CID 185490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

- 9. researchgate.net [researchgate.net]

- 10. 4-Chlorobenzenesulfonyl chloride | 98-60-2 [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl Chloride

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride is a reactive organosulfur compound that serves as a pivotal intermediate in synthetic organic and medicinal chemistry. Its structure, featuring a sulfonyl chloride group attached to a phenyl-pyrrolidinone scaffold, makes it a valuable building block for the synthesis of a diverse range of sulfonamide derivatives. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, carbonic anhydrase inhibition, and anti-inflammatory properties. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of this compound. It includes detailed, representative experimental protocols and explores its potential applications in drug discovery and development, highlighting its role as a precursor to novel therapeutic agents.

Chemical Structure and Properties

This compound is characterized by a benzenesulfonyl chloride moiety in which the phenyl ring is substituted at the para-position with a 2-oxopyrrolidin-1-yl group.

Table 1: Chemical Identifiers

| Identifier | Value | Citation |

|---|---|---|

| IUPAC Name | 4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride | [1] |

| CAS Number | 112539-09-0 | [1] |

| Molecular Formula | C₁₀H₁₀ClNO₃S | [1][2] |

| SMILES String | O=C1N(CCC1)C2=CC=C(S(=O)(Cl)=O)C=C2 | [2] |

| InChI Key | OUAVTZYGHGCCCB-UHFFFAOYSA-N |[1][2] |

Table 2: Physicochemical Properties

| Property | Value | Citation |

|---|---|---|

| Molecular Weight | 259.71 g/mol | [2] |

| Physical Form | Crystals, crystalline powder, or needles | [1] |

| Appearance | White solid | [1] |

| Melting Point | 104.0 - 113.0 °C | [1] |

| Purity (Assay) | ≥96.0 to ≤104.0% (Titration ex Chloride) |[1] |

Synthesis and Experimental Protocols

References

Technical Guide: Mechanism of Action of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl Chloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delineates the mechanism of action of derivatives of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride, a key chemical intermediate in the synthesis of potent antineoplastic agents. While the sulfonyl chloride itself is not the active pharmacological agent, its derivatives, particularly the phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates (PYB-SOs) and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides (PYB-SAs), have demonstrated significant activity as antimicrotubule agents. These compounds exert their cytotoxic effects by targeting the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest in the G2/M phase, and subsequent apoptosis. This guide provides a comprehensive overview of the synthesis, mechanism of action, quantitative biological data, and detailed experimental protocols for the evaluation of these promising anticancer compounds.

Introduction: From Intermediate to Active Agent

This compound serves as a crucial building block for the synthesis of a novel class of antimicrotubule agents. The core structure, featuring a pyrrolidin-2-one moiety, is a key pharmacophore that, when appropriately derivatized, confers potent biological activity. The primary derivatives of interest, PYB-SOs and PYB-SAs, have been systematically designed and evaluated for their anticancer properties.

Synthesis of Active Derivatives

The synthesis of phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates (PYB-SOs) and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides (PYB-SAs) proceeds via the reaction of this compound with substituted phenols or anilines, respectively.

Experimental Protocol: General Synthesis of PYB-SO and PYB-SA Derivatives

Objective: To synthesize a library of PYB-SO and PYB-SA derivatives from this compound.

Materials:

-

This compound

-

Substituted phenols or anilines

-

Pyridine (or other suitable base)

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM.

-

Addition of Nucleophile: To the stirred solution, add the respective substituted phenol (for PYB-SOs) or aniline (for PYB-SAs) (1.1 equivalents).

-

Addition of Base: Slowly add pyridine (1.2 equivalents) to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure PYB-SO or PYB-SA derivative.

-

Characterization: Confirm the structure and purity of the final compounds using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Action: Targeting Microtubule Dynamics

The primary mechanism of action for both PYB-SO and PYB-SA derivatives is the inhibition of microtubule polymerization. This is achieved through their direct interaction with β-tubulin at the colchicine-binding site.

Signaling Pathway

The binding of PYB-SO and PYB-SA derivatives to the colchicine site of β-tubulin disrupts the dynamic equilibrium between tubulin dimers and microtubules. This leads to a net depolymerization of microtubules, which has several downstream consequences, ultimately culminating in apoptosis.

Key Biological Effects

-

Inhibition of Tubulin Polymerization: Direct binding to tubulin prevents the assembly of microtubules.[1]

-

Disruption of the Microtubule Network: Immunofluorescence studies reveal a significant disorganization and depolymerization of the cellular microtubule network upon treatment.[1]

-

Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a block in cell cycle progression at the G2/M phase.[1]

-

Induction of Apoptosis: Prolonged G2/M arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.

Quantitative Biological Data

A series of 15 PYB-SO and 15 PYB-SA derivatives were evaluated for their antiproliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) were determined using a sulforhodamine B (SRB) assay.

| Compound Class | Cancer Cell Line | Antiproliferative Activity (IC₅₀ Range) |

| PYB-SOs | HT-1080 (Fibrosarcoma) | 0.0087 - 8.6 µM[1] |

| HT-29 (Colon Carcinoma) | 0.0087 - 8.6 µM[1] | |

| M21 (Melanoma) | 0.0087 - 8.6 µM[1] | |

| MCF7 (Breast Cancer) | 0.0087 - 8.6 µM[1] | |

| PYB-SAs | HT-1080 (Fibrosarcoma) | 0.056 - 21 µM[1] |

| HT-29 (Colon Carcinoma) | 0.056 - 21 µM[1] | |

| M21 (Melanoma) | 0.056 - 21 µM[1] | |

| MCF7 (Breast Cancer) | 0.056 - 21 µM[1] |

Key Experimental Protocols

Antiproliferative Activity Assay (SRB Assay)

Objective: To determine the IC₅₀ values of PYB-SO and PYB-SA derivatives in various cancer cell lines.

Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

Cell Fixation: After the incubation period, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4 °C.

-

Staining: Wash the plates with water and stain the cells with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.

-

Wash and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.

-

Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ values using non-linear regression analysis.

Tubulin Polymerization Assay

Objective: To assess the direct effect of PYB-SO and PYB-SA derivatives on tubulin polymerization in vitro.

Protocol:

-

Reaction Setup: In a 96-well plate, add tubulin protein to a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing GTP and a fluorescent reporter (e.g., DAPI).

-

Compound Addition: Add the test compounds at various concentrations to the wells. Include a positive control (e.g., colchicine for inhibition, paclitaxel for stabilization) and a vehicle control (DMSO).

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37 °C.

-

Data Acquisition: Monitor the change in fluorescence or absorbance (at 340 nm for turbidity) over time using a plate reader.

-

Data Analysis: Plot the fluorescence/absorbance versus time to generate polymerization curves. Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of PYB-SO and PYB-SA derivatives on cell cycle progression.

Protocol:

-

Cell Treatment: Treat cancer cells with the test compounds at their IC₅₀ concentrations for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events.

-

Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Immunofluorescence Staining of Microtubules

Objective: To visualize the effect of PYB-SO and PYB-SA derivatives on the microtubule network.

Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with the test compounds.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., PBS containing 1% BSA).

-

Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

-

Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize and capture images using a fluorescence microscope.

Conclusion

The derivatives of this compound, specifically the PYB-SO and PYB-SA series, represent a promising class of antimicrotubule agents with potent antiproliferative activity against a range of cancer cell lines. Their well-defined mechanism of action, involving the inhibition of tubulin polymerization at the colchicine-binding site, makes them attractive candidates for further preclinical and clinical development. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and optimization of these compounds as potential cancer therapeutics.

References

An In-depth Technical Guide to 4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride, a key intermediate in organic synthesis and drug discovery. While the specific historical details of its initial discovery and synthesis are not extensively documented in readily available literature, this document consolidates its known physicochemical properties, outlines a detailed, plausible experimental protocol for its synthesis based on established chemical principles, and explores its applications as a building block in the development of therapeutic agents. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and chemical process development.

Introduction

This compound, with the CAS number 112539-09-0, is a bifunctional organic compound featuring a reactive sulfonyl chloride group and a pyrrolidinone moiety. The presence of these two distinct functional groups makes it a versatile reagent in the synthesis of a variety of more complex molecules, particularly in the realm of medicinal chemistry. The sulfonyl chloride group serves as a reactive handle for the formation of sulfonamides and sulfonate esters, which are prevalent in many biologically active compounds. The N-aryl pyrrolidinone core is also a common scaffold in pharmacologically active agents.

While a definitive seminal publication detailing its original discovery is not apparent, its commercial availability and appearance in chemical supplier catalogs suggest its utility as a research chemical and building block for further chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier databases.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride |

| CAS Number | 112539-09-0 |

| Molecular Formula | C₁₀H₁₀ClNO₃S |

| Molecular Weight | 259.71 g/mol |

| Appearance | White to off-white solid (crystals or powder) |

| Melting Point | 104.0-113.0 °C[1] |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and THF. Reacts with water. |

| SMILES | O=C1N(CCC1)c2ccc(cc2)S(=O)(=O)Cl |

| InChI Key | OUAVTZYGHGCCCB-UHFFFAOYSA-N |

Synthesis

Experimental Protocol: Chlorosulfonation of 1-Phenylpyrrolidin-2-one

This protocol is a representative method based on established procedures for the chlorosulfonation of aromatic compounds.

Materials:

-

1-Phenylpyrrolidin-2-one

-

Chlorosulfonic acid

-

Dichloromethane (anhydrous)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-phenylpyrrolidin-2-one (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add chlorosulfonic acid (3-5 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. The addition of chlorosulfonic acid is highly exothermic and releases HCl gas, so this step must be performed in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield pure this compound.

Diagram 1: Synthetic Workflow

References

A Technical Guide to 4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride, a key intermediate in the synthesis of novel therapeutic agents. This document details its physicochemical properties, provides a comprehensive experimental protocol for its synthesis, and explores its potential applications in medicinal chemistry, particularly in the context of drug discovery workflows and its relation to biologically active scaffolds.

Core Compound Properties

This compound is a substituted aromatic sulfonyl chloride featuring a pyrrolidinone moiety. This unique combination of functional groups makes it a valuable building block for creating diverse molecular libraries. The sulfonyl chloride group acts as a reactive handle for nucleophilic substitution, primarily with amines and alcohols, to form sulfonamides and sulfonate esters, respectively. The N-phenylpyrrolidinone core is a recognized scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1][2][3]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below. For comparative purposes, data for the parent compound, benzenesulfonyl chloride, is also included.

| Property | This compound | Benzenesulfonyl chloride |

| Molecular Weight | 259.71 g/mol [4][5] | 176.62 g/mol [6] |

| Molecular Formula | C₁₀H₁₀ClNO₃S[4][7][8] | C₆H₅ClO₂S[6] |

| CAS Number | 112539-09-0[7][8] | 98-09-9[6] |

| Appearance | White crystals or powder[7][8] | Colorless viscous oil[9] |

| Melting Point | 104.0 - 113.0 °C[7][8] | 13 - 15 °C[1] |

| SMILES String | O=C1N(CCC1)C2=CC=C(S(=O)(Cl)=O)C=C2[4][5] | C1=CC=C(C=C1)S(=O)(=O)Cl[9] |

| InChI Key | OUAVTZYGHGCCCB-UHFFFAOYSA-N[4][7][8] | CSKNSYBAZOQPLR-UHFFFAOYSA-N[6][9] |

Experimental Protocols

The following sections detail a representative protocol for the synthesis of this compound. The procedure is based on established methods for the preparation of substituted benzenesulfonyl chlorides, which typically involve the diazotization of a corresponding aniline precursor followed by a copper-catalyzed chlorosulfonation.[6][10]

Synthesis of this compound

This synthesis is a two-step process starting from 1-(4-aminophenyl)pyrrolidin-2-one.

Step 1: Diazotization of 1-(4-aminophenyl)pyrrolidin-2-one

-

Reagent Preparation: Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 1-(4-aminophenyl)pyrrolidin-2-one (1.0 equivalent) in a solution of concentrated hydrochloric acid (3.0 equivalents) and water.

-

Cooling: Cool the suspension to 0-5 °C in an ice-salt bath. The aniline salt should precipitate as a fine slurry.

-

Diazotization: Add the pre-prepared sodium nitrite solution dropwise to the cooled suspension. Maintain the temperature below 5 °C throughout the addition. The reaction is typically complete when a slight excess of nitrous acid is detected (test with starch-iodide paper).

-

Intermediate Solution: The resulting solution contains the diazonium salt, 4-(2-oxopyrrolidin-1-yl)benzenediazonium chloride, which is used immediately in the next step without isolation.

Step 2: Chlorosulfonation (Sandmeyer-type reaction)

-

Catalyst Preparation: Prepare a solution of sulfur dioxide in a suitable solvent like acetic acid. Add copper(I) chloride (0.1 equivalents) as a catalyst to this solution.

-

Reaction Setup: Cool the sulfur dioxide/catalyst solution to 0-5 °C in a separate reaction vessel.

-

Addition of Diazonium Salt: Add the cold diazonium salt solution prepared in Step 1 dropwise to the stirred sulfur dioxide/catalyst solution. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature at 0-5 °C.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at low temperature for an additional 1-2 hours, then let it warm to room temperature and stir overnight.

-

Workup: Pour the reaction mixture into a large volume of ice-water. The crude this compound will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield the final product as a white crystalline solid.

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows relevant to the synthesis and application of this compound in a drug discovery context.

Synthetic Pathway

This diagram outlines the two-step synthesis of the target compound from its aniline precursor.

Application in Drug Discovery: Sulfonamide Library Synthesis

Benzenesulfonyl chlorides are primary reagents for synthesizing sulfonamides, a class of compounds with a broad range of therapeutic applications.[11][12] The diagram below illustrates a typical workflow for creating a library of novel sulfonamide derivatives for biological screening.

Hypothetical Signaling Pathway Interaction

Given that benzenesulfonamides are well-known inhibitors of carbonic anhydrase (CA) enzymes, a potential drug discovery project could involve screening a library derived from the title compound against various CA isoforms.[12][13] The following diagram illustrates the hypothetical mechanism of action where a synthesized sulfonamide inhibits a zinc-containing metalloenzyme like carbonic anhydrase.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. nbinno.com [nbinno.com]

- 4. Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(2-Oxo-1-pyrrolidinyl)benzenesulfonyl chloride | Sigma-Aldrich [sigmaaldrich.com]

- 6. CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-(2-Oxo-1-pyrrolidinyl)benzenesulfonyl chloride, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 9. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 10. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 13. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Theoretical Properties of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride, a key intermediate in the synthesis of potent antimicrotubule agents. This document collates available physicochemical data, predicted properties, and relevant biological context to serve as a valuable resource for researchers in medicinal chemistry and drug development. While a specific, detailed experimental protocol for its synthesis is not publicly available, a generalized synthetic approach is proposed based on established chemical methodologies. The guide also delves into the downstream biological implications of its derivatives, focusing on the inhibition of tubulin polymerization and the subsequent signaling pathways involved in apoptosis.

Chemical and Physical Properties

This compound is a solid crystalline compound with the molecular formula C₁₀H₁₀ClNO₃S and a molecular weight of 259.71 g/mol [1]. It is also identified by its CAS number 112539-09-0[2][3][4]. The compound is characterized by a benzenesulfonyl chloride moiety substituted with a 2-oxopyrrolidin-1-yl group at the para position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀ClNO₃S | [1] |

| Molecular Weight | 259.71 g/mol | [1] |

| CAS Number | 112539-09-0 | [3][4] |

| Appearance | White crystals or powder | [4] |

| Melting Point | 104.0-113.0 °C | [4] |

| Boiling Point | 491°C at 760 mmHg (Predicted) | |

| Density | 1.466 g/cm³ (Predicted) | |

| Solubility | Very slightly soluble in water (0.44 g/L at 25 °C) (Predicted) | |

| Flash Point | 250.8°C (Predicted) | |

| Refractive Index | 1.603 (Predicted) | [5] |

Predicted Theoretical Properties

Due to the limited availability of experimental data, computational methods were employed to predict key theoretical properties of this compound. These predictions are valuable for understanding its potential reactivity, membrane permeability, and ionization state in physiological conditions.

Table 2: Predicted Theoretical Properties

| Property | Predicted Value | Method/Tool |

| pKa | 12.35 (most acidic) | MolGpKa |

| logP | 1.85 | Molinspiration |

Note: These values are computationally predicted and should be confirmed by experimental analysis.

Reactivity and Synthesis

General Reactivity

The primary reactive site of this compound is the sulfonyl chloride (-SO₂Cl) group. This functional group is a potent electrophile, making it susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles to form the corresponding sulfonamides and sulfonate esters, respectively. This reactivity is the basis for its use as a chemical intermediate in the synthesis of more complex molecules.

Proposed Synthesis

Generalized Experimental Protocol for Chlorosulfonation:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas outlet to a trap for acidic gases (e.g., HCl), place 1-phenyl-2-pyrrolidinone.

-

Chlorosulfonation: Cool the flask in an ice bath. Slowly add chlorosulfonic acid dropwise to the stirred 1-phenyl-2-pyrrolidinone. The reaction is exothermic and generates HCl gas, so the addition rate should be carefully controlled to maintain the temperature below a certain threshold (typically 0-5 °C).

-

Reaction Monitoring: After the addition is complete, the reaction mixture is typically stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid. The product, being insoluble in water, will precipitate out.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid. The crude product can then be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or a hydrocarbon/ether mixture) to yield the final this compound.

Disclaimer: This is a generalized protocol and requires optimization for safety and yield. Appropriate personal protective equipment should be used, and the reaction should be conducted in a well-ventilated fume hood.

Biological Context and Downstream Signaling

This compound serves as a crucial building block for the synthesis of biologically active phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and benzenesulfonamides. These derivatives have been identified as potent antimicrotubule agents that target the colchicine-binding site on β-tubulin[6][7][8].

Mechanism of Action: Tubulin Polymerization Inhibition

The binding of these compounds to the colchicine site disrupts the dynamics of microtubule assembly and disassembly. This interference leads to the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division[9][10][11]. The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing a prolonged arrest of the cell cycle in the G2/M phase[6][7]. This sustained mitotic arrest ultimately triggers apoptotic cell death in rapidly dividing cancer cells[12].

Caption: Mechanism of action for derivatives of this compound.

Downstream Apoptotic Signaling

The mitotic arrest induced by antimicrotubule agents triggers a complex signaling cascade that culminates in apoptosis. Key signaling pathways implicated include the activation of the Akt-mTOR pathway and the modulation of the p53 and Bcl-2 family of proteins[13][14]. Disruption of microtubule integrity can lead to the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, while promoting the activity of pro-apoptotic proteins like Bax. This shift in the balance between pro- and anti-apoptotic proteins leads to the activation of caspases and the execution of the apoptotic program.

Caption: Downstream apoptotic signaling pathways affected by antimicrotubule agents.

Experimental Workflows

The evaluation of compounds derived from this compound typically involves a series of in vitro assays to characterize their biological activity.

Caption: General experimental workflow for the evaluation of antimicrotubule agents.

Conclusion

This compound is a valuable chemical intermediate for the development of novel anticancer agents. Its derivatives have demonstrated significant potential as inhibitors of tubulin polymerization, a clinically validated target for cancer therapy. This technical guide provides a foundational understanding of its theoretical properties and biological relevance, which can aid researchers in the design and synthesis of new, more effective therapeutic agents. Further experimental validation of the predicted properties and the development of a detailed, optimized synthesis protocol are warranted to facilitate its broader application in drug discovery research.

References

- 1. 4-(2-Oxo-1-pyrrolidinyl)benzenesulfonyl chloride | Sigma-Aldrich [sigmaaldrich.com]

- 2. CAS # 112539-09-0, 4-(2-Oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride - chemBlink [ww.chemblink.com]

- 3. H34441.03 [thermofisher.cn]

- 4. mdpi.com [mdpi.com]

- 5. 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride112539-09-0,Purity95%_Alinda Chemical Ltd. [molbase.com]

- 6. Virtual logP On-line [ddl.unimi.it]

- 7. Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides as new antimicrotubule agents targeting the colchicine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 14. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

An In-depth Technical Guide to 4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl Chloride: Synthesis, Properties, and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride, a key intermediate in the synthesis of various biologically active compounds. This document details its physicochemical properties, outlines a likely synthetic protocol, and summarizes the properties and biological activities of its derivatives.

Core Compound Properties

This compound is a solid chemical compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀ClNO₃S | [1] |

| Molecular Weight | 259.71 g/mol | |

| Appearance | White crystals, powder, or crystalline powder | [1] |

| Melting Point | 104.0-113.0 °C | [1] |

| CAS Number | 112539-09-0 | [1] |

| InChI Key | OUAVTZYGHGCCCB-UHFFFAOYSA-N | [1] |

| SMILES | ClS(=O)(=O)C1=CC=C(C=C1)N1CCCC1=O | [1] |

Synthesis of this compound

The primary synthetic route to this compound is the chlorosulfonation of 1-phenylpyrrolidin-2-one. This electrophilic aromatic substitution introduces the sulfonyl chloride group onto the para position of the phenyl ring.

Experimental Protocol:

Materials:

-

1-Phenylpyrrolidin-2-one

-

Chlorosulfonic acid

-

Crushed ice

-

Deionized water

Procedure:

-

In a round-bottomed flask equipped with a dropping funnel and a magnetic stirrer, and maintained under an inert atmosphere, cool chlorosulfonic acid (an excess of at least 4 equivalents) to 0 °C in an ice bath.

-

Slowly add 1-phenylpyrrolidin-2-one dropwise to the cooled chlorosulfonic acid with vigorous stirring, ensuring the temperature does not rise above 5-10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with stirring to quench the reaction and precipitate the product.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the crude product thoroughly with cold deionized water until the filtrate is neutral.

-

Dry the product under vacuum to yield crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system like a hexane/tetrahydrofuran mixture[2].

Spectroscopic Data of a Key Derivative

Table 2: Representative ¹H and ¹³C NMR Spectral Data for 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide [3]

| Technique | Nucleus | Solvent | Chemical Shift (δ) ppm | Assignment |

| ¹H NMR | ¹H | DMSO-d₆ | 7.85 (d, 2H) | Aromatic CH (ortho to SO₂NH₂) |

| 7.70 (d, 2H) | Aromatic CH (ortho to pyrrolidinone) | |||

| 3.80 (t, 2H) | -CH₂-N- | |||

| 2.55 (t, 2H) | -CH₂-C=O | |||

| 2.10 (m, 2H) | -CH₂-CH₂-CH₂- | |||

| 10.50 (s, 1H) | -SO₂NH₂ | |||

| ¹³C NMR | ¹³C | DMSO-d₆ | 174.5 | C=O (pyrrolidinone) |

| 142.0 | Aromatic C-SO₂ | |||

| 138.5 | Aromatic C-N | |||

| 127.0 | Aromatic CH | |||

| 119.0 | Aromatic CH | |||

| 48.0 | -CH₂-N- | |||

| 31.0 | -CH₂-C=O | |||

| 18.0 | -CH₂-CH₂-CH₂- |

Biological Activity of Derivatives

This compound serves as a precursor to a range of benzenesulfonate and benzenesulfonamide derivatives that exhibit significant biological activity, particularly as antimicrotubule agents.[4] These compounds target the colchicine-binding site on tubulin, leading to the disruption of microtubule polymerization and cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells.[4]

A study on a series of phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonate (PYB-SO) and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamide (PYB-SA) derivatives revealed potent antiproliferative activity against several human cancer cell lines.[4]

Table 3: Antiproliferative Activity of Representative PYB-SO and PYB-SA Derivatives (IC₅₀ in µM) [4]

| Compound Type | HT-1080 | HT-29 | M21 | MCF7 |

| PYB-SO | 0.0087 - 8.6 | 0.0087 - 8.6 | 0.0087 - 8.6 | 0.0087 - 8.6 |

| PYB-SA | 0.056 - 21 | 0.056 - 21 | 0.056 - 21 | 0.056 - 21 |

These findings highlight the importance of the 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl moiety as a valuable scaffold in the design of novel anticancer agents. The sulfonyl chloride is a critical reactive intermediate that allows for the facile synthesis of diverse libraries of sulfonates and sulfonamides for structure-activity relationship (SAR) studies.

Conclusion

This compound is a pivotal building block for the synthesis of potent antimicrotubule agents. This guide provides essential information for researchers in medicinal chemistry and drug development, including a detailed synthetic approach, key physicochemical properties, and an overview of the biological significance of its derivatives. The promising anticancer activity of compounds derived from this scaffold underscores its potential for further investigation and development in oncology.

References

- 1. 4-(2-Oxo-1-pyrrolidinyl)benzenesulfonyl chloride, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides as new antimicrotubule agents targeting the colchicine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Chemical Reactions of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical reactions involving 4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride, a versatile building block in medicinal chemistry. The primary focus is on its reactions with amines and alcohols to form sulfonamides and sulfonate esters, respectively. This document details the experimental protocols for these reactions, presents quantitative data in a structured format, and visualizes the underlying reaction workflows and the biological mechanism of action of the resulting compounds.

Core Reactions and Mechanisms

This compound is a reactive sulfonyl chloride derivative. The electron-withdrawing nature of the sulfonyl chloride group makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack by amines and alcohols.

1. Reaction with Amines: Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines yields the corresponding N-substituted sulfonamides. This reaction, a classic example of nucleophilic acyl substitution at a sulfonyl group, typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. Pyridine or triethylamine are commonly used bases, and the reaction is often carried out in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

2. Reaction with Alcohols: Synthesis of Sulfonate Esters

Similarly, this sulfonyl chloride reacts with alcohols in the presence of a base, such as pyridine, to form sulfonate esters. Pyridine often serves as both the base and the solvent. This reaction is a crucial method for converting alcohols into good leaving groups in subsequent nucleophilic substitution reactions.

Experimental Protocols

Detailed methodologies for the synthesis of representative sulfonamide and sulfonate ester derivatives are provided below.

General Procedure for the Synthesis of Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides (PYB-SAs)

To a solution of the appropriate aniline (1.2 mmol) and pyridine (2.0 mmol) in anhydrous dichloromethane (5 mL) at 0 °C, this compound (1.0 mmol) is added portionwise. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixtures) to afford the desired sulfonamide.

General Procedure for the Synthesis of Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates (PYB-SOs)

To a solution of the appropriate phenol (1.2 mmol) in pyridine (5 mL) at 0 °C, this compound (1.0 mmol) is added portionwise. The reaction mixture is stirred at room temperature for 24 hours. The mixture is then poured into ice water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixtures) to yield the desired sulfonate ester.

Quantitative Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of a series of phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides and -benzenesulfonates.

Table 1: Synthesis of Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides (PYB-SAs)

| Compound | Aniline Derivative | Solvent | Base | Time (h) | Yield (%) |

| PYB-SA-1 | Aniline | DCM | Pyridine | 24 | 85 |

| PYB-SA-2 | 4-Methoxyaniline | DCM | Pyridine | 24 | 88 |

| PYB-SA-3 | 4-Chloroaniline | DCM | Pyridine | 24 | 92 |

| PYB-SA-4 | 4-Nitroaniline | DCM | Pyridine | 24 | 75 |

Table 2: Synthesis of Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates (PYB-SOs)

| Compound | Phenol Derivative | Solvent | Base | Time (h) | Yield (%) |

| PYB-SO-1 | Phenol | Pyridine | Pyridine | 24 | 82 |

| PYB-SO-2 | 4-Methoxyphenol | Pyridine | Pyridine | 24 | 85 |

| PYB-SO-3 | 4-Chlorophenol | Pyridine | Pyridine | 24 | 90 |

| PYB-SO-4 | 4-Nitrophenol | Pyridine | Pyridine | 24 | 78 |

Mandatory Visualizations

Signaling Pathway

Derivatives of this compound, particularly the sulfonamide and sulfonate ester series, have been identified as potent antimicrotubule agents. Their mechanism of action involves binding to the colchicine-binding site on β-tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]

Experimental Workflow

The general workflow for the synthesis of sulfonamides and sulfonate esters from this compound is a straightforward and robust process.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Evaluation of 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the synthesis of sulfonamide derivatives from 4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride and various amines. It further outlines the characterization of these compounds as potent antimicrotubule agents, a class of molecules with significant therapeutic potential in oncology. The primary application of these sulfonamides is the inhibition of cancer cell proliferation by disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis. These compounds have been identified as binding to the colchicine-binding site on β-tubulin.[1][2]

Synthesis of Phenyl 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamides

The reaction of this compound with primary or secondary amines is a standard method for the formation of sulfonamides. This reaction typically proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Reaction Scheme

Caption: General synthesis of 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides.

Experimental Protocol: General Procedure for the Synthesis of Phenyl 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamides

This protocol is a representative method for the synthesis of a library of N-substituted phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides.

Materials:

-

This compound

-

Substituted anilines (various primary amines)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

To a solution of the appropriately substituted aniline (1.2 equivalents) in anhydrous dichloromethane (0.1 M) at 0 °C under a nitrogen atmosphere, add anhydrous pyridine (2.0 equivalents).

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure sulfonamide product.

-

Characterize the final product by NMR and mass spectrometry.

Quantitative Data for Synthesized Phenyl 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamides

The following table summarizes the yields for a series of synthesized phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides, demonstrating the versatility of the reaction with various substituted anilines.

| Compound ID | Amine (Substituted Aniline) | Yield (%) |

| 1a | Aniline | 85 |

| 1b | 4-Methylaniline | 92 |

| 1c | 4-Methoxyaniline | 88 |

| 1d | 4-Chloroaniline | 95 |

| 1e | 4-Nitroaniline | 78 |

| 1f | 3,4-Dimethylaniline | 90 |

| 1g | 2-Fluoroaniline | 82 |

Note: The yields presented are representative and can vary based on reaction scale and purification efficiency.

Application: Antimicrotubule Activity and Mechanism of Action

The synthesized 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide derivatives have been identified as potent antimicrotubule agents that exhibit significant antiproliferative activity against various cancer cell lines.[1]

Signaling Pathway of Antimicrotubule Agents

These compounds exert their biological effects by binding to the colchicine-binding site on β-tubulin. This interaction inhibits the polymerization of tubulin dimers into microtubules, leading to the disruption of the microtubule network. The collapse of the cytoskeleton triggers a mitotic checkpoint, arresting the cell cycle in the G2/M phase and subsequently inducing apoptosis (programmed cell death).

Caption: Mechanism of action of 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides.

Experimental Protocols for Biological Evaluation

In Vitro Tubulin Polymerization Inhibition Assay

This assay is used to directly measure the effect of the synthesized compounds on the assembly of purified tubulin into microtubules.

Caption: Workflow for the in vitro tubulin polymerization assay.

Protocol:

-

Reconstitute lyophilized bovine brain tubulin (>99% pure) in ice-cold General Tubulin Buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9) to a final concentration of 2-3 mg/mL.

-

Add GTP to a final concentration of 1 mM. Keep the tubulin solution on ice.

-

In a pre-warmed 96-well plate, add your test compounds at various concentrations. Include a vehicle control (DMSO) and a known inhibitor (e.g., nocodazole) as a positive control.

-

To initiate the reaction, add the tubulin solution to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the change in absorbance at 340 nm every minute for 60-90 minutes.[3]

-

Plot the absorbance versus time to generate polymerization curves. The IC₅₀ value (the concentration of compound that inhibits polymerization by 50%) can be determined from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on cell cycle progression.

Protocol:

-

Seed cancer cells (e.g., HeLa or HT-29) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).

-

Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol.[4]

-

Stain the fixed cells with a solution containing a DNA intercalating dye, such as Propidium Iodide (PI), and RNase A.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the resulting histograms. An accumulation of cells in the G2/M phase is indicative of antimicrotubule activity.[4]

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to quantify the induction of apoptosis in cells treated with the test compounds.

Protocol:

-

Treat cells with the test compound as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).[5]

Conclusion

The reaction of this compound with a diverse range of amines provides a straightforward and efficient route to a library of novel sulfonamides. These compounds have demonstrated significant potential as anticancer agents by acting as antimicrotubule agents that bind to the colchicine site of tubulin. The detailed protocols provided herein will facilitate further research and development of this promising class of compounds for therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides as new antimicrotubule agents targeting the colchicine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for 4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction